molecular formula C13H16N2 B2401993 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine CAS No. 1042536-56-0

8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No.: B2401993
CAS No.: 1042536-56-0
M. Wt: 200.285
InChI Key: YNOFAAWFCCAYLW-UHFFFAOYSA-N
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Description

8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a chemical compound with the molecular formula C13H16N2. It is a derivative of carbazole, a tricyclic aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of substituted phenylhydrazines with cyclohexanone, followed by cyclization to form the tetrahydrocarbazole core . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

  • 2,3,4,9-Tetrahydro-1H-carbazol-1-amine
  • 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
  • 2,3,4,9-Tetrahydro-1H-carbazol-1-one

Comparison: 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is unique due to the presence of the methyl group at the 8th position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-8-4-2-5-9-10-6-3-7-11(14)13(10)15-12(8)9/h2,4-5,11,15H,3,6-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOFAAWFCCAYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)C(CCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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